molecular formula C11H15NO4 B14738214 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione CAS No. 2158-90-9

2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione

Katalognummer: B14738214
CAS-Nummer: 2158-90-9
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: XKLGYFWCWKBTRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with different molecular targets and pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2-hydroxyethylamine with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound, such as hydroxyl and amino groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione is widely used in scientific research due to its versatility and effectiveness In chemistry, it serves as a reagent in various organic synthesis reactions In biology, it is used to study enzyme kinetics and protein interactionsIn industry, it is used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. It also has the ability to modulate enzyme activity and protein function, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione include 2,2-Bis(hydroxymethyl)-2,2’,2’'-nitrilotriethanol and Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane. These compounds share similar structural features and functional groups .

Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it particularly useful in specialized applications where other compounds may not be as effective .

Eigenschaften

CAS-Nummer

2158-90-9

Molekularformel

C11H15NO4

Molekulargewicht

225.24 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H15NO4/c1-8-6-11(16)9(7-10(8)15)12(2-4-13)3-5-14/h6-7,13-14H,2-5H2,1H3

InChI-Schlüssel

XKLGYFWCWKBTRI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C(=CC1=O)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.